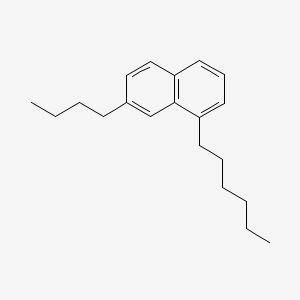
7-Butyl-1-hexylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-Butyl-1-hexylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
7-Butyl-1-hexylnaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Butyl-1-hexylnaphthalene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Butyl-1-hexylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic or nucleophilic mechanisms . In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
7-Butyl-1-hexylnaphthalene can be compared with other naphthalene derivatives, such as:
1-Methylnaphthalene: Similar in structure but with a methyl group instead of butyl and hexyl groups.
2-Ethylnaphthalene: Contains an ethyl group at the 2nd position, differing in the type and position of alkyl substitution.
1,4-Dimethylnaphthalene: Features two methyl groups at the 1st and 4th positions, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other naphthalene derivatives .
Propriétés
Numéro CAS |
55000-55-0 |
|---|---|
Formule moléculaire |
C20H28 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
7-butyl-1-hexylnaphthalene |
InChI |
InChI=1S/C20H28/c1-3-5-7-8-11-18-12-9-13-19-15-14-17(10-6-4-2)16-20(18)19/h9,12-16H,3-8,10-11H2,1-2H3 |
Clé InChI |
LPEFBGSLSJQKAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=CC2=C1C=C(C=C2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















